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Compound of Interest

Compound Name: (E)-1,4-Dibromobut-2-ene-d6

Cat. No.: B12304533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structural elucidation of (E)-1,4-Dibromobut-2-ene-d6. This

deuterated isotopologue of (E)-1,4-Dibromobut-2-ene is a valuable tool in mechanistic studies,

as an internal standard for quantitative analysis, and in the synthesis of complex deuterated

molecules.[1] The substitution of hydrogen with deuterium atoms allows for detailed

investigation of reaction pathways and kinetic isotope effects.

Molecular Structure and Properties
(E)-1,4-Dibromobut-2-ene-d6 possesses the chemical formula C₄D₆Br₂ and has a molecular

weight of approximately 219.94 g/mol .[2] The "(E)" designation signifies that the bromine-

substituted carbon groups are on opposite sides of the carbon-carbon double bond, resulting in

a trans configuration. The "-d6" indicates that all six hydrogen atoms of the parent molecule

have been replaced by deuterium.

Table 1: Physicochemical Properties of (E)-1,4-Dibromobut-2-ene and its Deuterated Analog
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Property (E)-1,4-Dibromobut-2-ene
(E)-1,4-Dibromobut-2-ene-
d6

CAS Number 821-06-7[3][4][5] 118886-18-3[2]

Molecular Formula C₄H₆Br₂[3][6][7] C₄D₆Br₂

Molecular Weight 213.90 g/mol [3][8] 219.94 g/mol [2]

Melting Point 48-51 °C[4][9] Not available

Boiling Point 205 °C[4][9] Not available

IUPAC Name (E)-1,4-dibromobut-2-ene[3]
(E)-1,4-dibromo-1,1,2,3,4,4-

hexadeuteriobut-2-ene[2]

Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural

confirmation of (E)-1,4-Dibromobut-2-ene-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the analysis of deuterated compounds.[10][11] While

¹H NMR is used for the non-deuterated analogue, ²H (Deuterium) NMR is the primary

technique for confirming the positions of deuterium atoms in the labeled compound.

¹H NMR of (E)-1,4-Dibromobut-2-ene (for comparison): The proton NMR spectrum of the non-

deuterated compound would show two characteristic signals:

A doublet for the four equivalent methylene protons (CH₂Br) due to coupling with the vinylic

protons.

A triplet for the two equivalent vinylic protons (=CH) due to coupling with the methylene

protons.

²H NMR of (E)-1,4-Dibromobut-2-ene-d6: The deuterium NMR spectrum is expected to show

two signals corresponding to the two different chemical environments of the deuterium atoms:

One signal for the four deuterons of the CD₂Br groups.
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Another signal for the two deuterons of the =CD groups.

The absence of significant signals in the ¹H NMR spectrum of the deuterated compound

confirms the high isotopic purity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two signals, corresponding to the two

chemically non-equivalent carbon atoms. The signals will appear as multiplets due to C-D

coupling.

Table 2: Predicted NMR Data for (E)-1,4-Dibromobut-2-ene-d6

Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment

²H ~4.0 Triplet -CD₂Br

²H ~6.0 Triplet =CD-

¹³C ~30 Multiplet -CD₂Br

¹³C ~130 Multiplet =CD-

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic

composition of the molecule.[11]

Expected Mass Spectrum of (E)-1,4-Dibromobut-2-ene-d6: The mass spectrum will show a

molecular ion peak cluster corresponding to the mass of C₄D₆Br₂. The characteristic isotopic

pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed. The molecular

ion peak for the d6 compound will be shifted by 6 mass units compared to the non-deuterated

analogue.

Table 3: Predicted Mass Spectrometry Data
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Ion Predicted m/z Notes

[M]⁺ (C₄D₆⁷⁹Br₂) 218

[M]⁺ (C₄D₆⁷⁹Br⁸¹Br) 220
Most abundant peak in the

cluster

[M]⁺ (C₄D₆⁸¹Br₂) 222

Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule.

[12] The C-D stretching vibrations in the deuterated compound will appear at a lower frequency

(around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3100 cm⁻¹)

in the non-deuterated analogue.

Table 4: Key Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)

C-D Stretch (alkenyl) ~2250

C-D Stretch (alkyl) ~2150

C=C Stretch ~1650

C-Br Stretch ~600

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of (E)-1,4-Dibromobut-
2-ene-d6.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent

(e.g., CDCl₃, Acetone-d6).
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¹H NMR Acquisition: Acquire a ¹H NMR spectrum to check for residual protons and

determine isotopic purity.

²H NMR Acquisition: Acquire a ²H NMR spectrum to confirm the presence and location of

deuterium atoms. A high-field spectrometer is recommended due to the lower gyromagnetic

ratio of deuterium.[10]

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon

skeleton. A longer acquisition time may be necessary due to the lower natural abundance of

¹³C and the splitting of signals by deuterium.

Data Processing: Process the spectra using appropriate software to determine chemical

shifts, coupling constants, and integrals.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or a gas chromatograph.

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion

and fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and

characteristic fragmentation patterns.

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.
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Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the structural elucidation of (E)-1,4-
Dibromobut-2-ene-d6.
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Caption: Workflow for the Structural Elucidation of (E)-1,4-Dibromobut-2-ene-d6.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic data points contribute to the final

structural confirmation.
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Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

This guide provides a foundational understanding of the processes involved in the structural

elucidation of (E)-1,4-Dibromobut-2-ene-d6. The application of these techniques and the

careful interpretation of the resulting data are crucial for ensuring the identity and purity of this

important deuterated compound for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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